An In-depth Technical Guide to 4-Cyclopropyl-2-fluoroaniline: Chemical Properties, Structure, and Synthetic Insights
An In-depth Technical Guide to 4-Cyclopropyl-2-fluoroaniline: Chemical Properties, Structure, and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Cyclopropyl-2-fluoroaniline is a substituted aniline derivative of increasing interest in medicinal chemistry, primarily as a key building block in the synthesis of targeted therapeutics. Its unique structural combination of a cyclopropyl group and a fluorine atom on the aniline scaffold imparts desirable physicochemical properties to parent molecules, influencing their metabolic stability, binding affinity, and overall pharmacological profile. This technical guide provides a comprehensive overview of the chemical properties, structural features, and synthetic approaches for 4-Cyclopropyl-2-fluoroaniline, alongside its potential role in the development of kinase inhibitors, particularly those targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway.
Chemical Structure and Properties
4-Cyclopropyl-2-fluoroaniline possesses a well-defined molecular structure that dictates its chemical behavior and utility as a synthetic intermediate.
Structure:
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Systematic Name: 4-Cyclopropyl-2-fluoroaniline
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CAS Number: 893739-89-4
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Molecular Formula: C₉H₁₀FN
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Molecular Weight: 151.18 g/mol
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InChI: 1S/C9H10FN/c10-8-5-7(6-1-2-6)3-4-9(8)11/h3-6H,1-2,11H2
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SMILES: C1CC1c1ccc(N)c(F)c1
The structure features a benzene ring substituted with an amino group (-NH₂), a fluorine atom (-F) at position 2, and a cyclopropyl group at position 4. The presence of the electron-withdrawing fluorine atom and the sterically distinct cyclopropyl group significantly influences the reactivity of the aromatic ring and the basicity of the amino group.
Physicochemical Properties:
While experimentally determined data for 4-Cyclopropyl-2-fluoroaniline is not widely published, predicted values provide valuable insights into its physical characteristics.
| Property | Predicted Value |
| Boiling Point | 234.0 ± 33.0 °C[1] |
| Density | 1.220 ± 0.06 g/cm³[1] |
| pKa | 3.42 ± 0.10[1] |
Note: These values are predicted and should be used as estimates. Experimental verification is recommended.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy:
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Aromatic Protons: The protons on the benzene ring would appear as a complex multiplet system due to the substitution pattern and coupling with the fluorine atom.
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Amino Protons: A broad singlet corresponding to the -NH₂ protons would be expected, with its chemical shift being solvent-dependent.
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Cyclopropyl Protons: The protons of the cyclopropyl group would exhibit characteristic multiplets in the upfield region of the spectrum.
¹³C NMR Spectroscopy:
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Aromatic Carbons: Six distinct signals for the aromatic carbons would be anticipated, with the carbon attached to the fluorine atom showing a large one-bond C-F coupling constant. The chemical shifts would be influenced by the electronic effects of the substituents.
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Cyclopropyl Carbons: Signals corresponding to the carbons of the cyclopropyl ring would be observed at high field.
FT-IR Spectroscopy:
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N-H Stretching: Symmetric and asymmetric stretching vibrations of the primary amine group would be visible in the region of 3300-3500 cm⁻¹.
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C-F Stretching: A strong absorption band characteristic of the C-F bond would be present in the fingerprint region, typically around 1200-1300 cm⁻¹.
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Aromatic C-H Stretching: Signals above 3000 cm⁻¹ would correspond to the aromatic C-H bonds.
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C=C Stretching: Aromatic ring stretching vibrations would appear in the 1450-1600 cm⁻¹ region.
Mass Spectrometry:
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Molecular Ion Peak: The mass spectrum would show a molecular ion peak (M⁺) at m/z = 151.
Synthesis and Purification
While a specific, detailed experimental protocol for the synthesis of 4-Cyclopropyl-2-fluoroaniline is not widely published, a plausible synthetic route can be devised based on established organic chemistry methodologies and literature on related compounds. A common strategy involves the synthesis of a substituted nitrobenzene precursor followed by its reduction.
Proposed Synthetic Pathway:
Caption: Proposed synthesis of 4-Cyclopropyl-2-fluoroaniline.
Experimental Protocol (Generalized):
Step 1: Suzuki Coupling to form 4-Cyclopropyl-2-fluoronitrobenzene
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To a reaction vessel, add 4-bromo-2-fluoronitrobenzene, cyclopropylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).
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Add a suitable solvent system, such as a mixture of toluene and water.
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Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete, as monitored by TLC or GC-MS.
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Upon completion, cool the reaction mixture and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to obtain 4-cyclopropyl-2-fluoronitrobenzene.
Step 2: Reduction to 4-Cyclopropyl-2-fluoroaniline
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Dissolve the 4-cyclopropyl-2-fluoronitrobenzene in a suitable solvent, such as ethanol or acetic acid.
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Add a reducing agent. Common methods include:
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Iron in acidic medium: Add iron powder and a catalytic amount of hydrochloric acid. Heat the mixture at reflux.
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Catalytic Hydrogenation: Use a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.
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Monitor the reaction progress by TLC or LC-MS.
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Once the reduction is complete, filter the reaction mixture to remove the catalyst or iron salts.
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Neutralize the filtrate with a base (e.g., NaHCO₃) and extract the product with an organic solvent.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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The crude 4-Cyclopropyl-2-fluoroaniline can be further purified by distillation under reduced pressure or by column chromatography.
Role in Drug Development: A Precursor to Kinase Inhibitors
Substituted anilines are privileged scaffolds in medicinal chemistry, frequently appearing in the structure of kinase inhibitors. The 4-cyclopropyl-2-fluoroaniline moiety is a valuable pharmacophore that can be incorporated into molecules designed to target specific kinases involved in disease signaling pathways.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition:
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Inhibiting the VEGFR-2 signaling cascade is a well-established strategy in cancer therapy. Several small molecule kinase inhibitors that target VEGFR-2 incorporate substituted aniline moieties to interact with the ATP-binding site of the kinase. The cyclopropyl group can provide favorable interactions within hydrophobic pockets of the receptor, while the fluorine atom can enhance binding affinity and improve metabolic stability.
VEGFR-2 Signaling Pathway and Inhibition:
The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, triggers receptor dimerization and autophosphorylation of tyrosine residues in its intracellular domain. This initiates a cascade of downstream signaling events, primarily through the PLCγ-PKC-MAPK and the PI3K-AKT pathways, ultimately leading to endothelial cell proliferation, migration, and survival.
Small molecule inhibitors, potentially derived from 4-cyclopropyl-2-fluoroaniline, act as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the VEGFR-2 kinase domain, preventing ATP from binding and thereby blocking the autophosphorylation of the receptor. This effectively shuts down the downstream signaling cascade, inhibiting angiogenesis.
Caption: VEGFR-2 signaling pathway and its inhibition.
Safety and Handling
As with all aniline derivatives, 4-Cyclopropyl-2-fluoroaniline should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Aniline compounds can be toxic if inhaled, ingested, or absorbed through the skin. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
4-Cyclopropyl-2-fluoroaniline is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its unique structural features make it an attractive component for the design of kinase inhibitors, with potential applications in oncology through the targeting of signaling pathways such as VEGFR-2. While detailed experimental data on the compound itself is limited in publicly accessible literature, its synthesis is achievable through established chemical transformations. Further research into the synthesis and applications of this compound is warranted to fully explore its potential in the development of novel therapeutics.

